4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole
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Overview
Description
4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both imidazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with 4,5-dimethylimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-pyrazole
- 4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-thiazole
- 4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-oxazole
Uniqueness
4,5-Dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole is unique due to its specific combination of imidazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-(5-methylfuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C10H12N2O/c1-6-4-5-9(13-6)10-11-7(2)8(3)12-10/h4-5H,1-3H3,(H,11,12) |
InChI Key |
JXQHZBZOPICJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(N2)C)C |
Origin of Product |
United States |
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